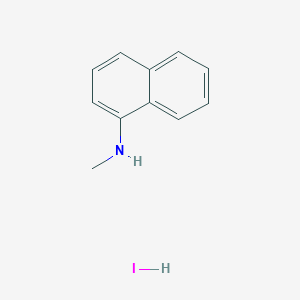

N-Methylnaphthalen-1-amine;hydroiodide

Description

Historical Context and Evolution of Research on Naphthalene (B1677914) Derivatives and Amine Hydroiodides

The study of compounds like N-Methylnaphthalen-1-amine hydroiodide is built upon a rich history of foundational discoveries in organic chemistry.

The story of naphthalene derivatives begins with the isolation of naphthalene itself. In 1819, English chemist John Kidd first extracted the white crystalline substance from coal tar. encyclopedia.com This was a landmark event, demonstrating that coal could serve as a source for new chemical compounds, not merely as a fuel. encyclopedia.com The chemical formula, C₁₀H₈, was later reported by Michael Faraday in 1826, and its structure, consisting of two fused benzene (B151609) rings, was determined by German chemist Richard August Carl Emil Erlenmeyer. encyclopedia.comekb.eg

Naphthalene's aromatic character and its susceptibility to reactions such as electrophilic aromatic substitution made it a versatile starting material for a host of new derivatives. ijrpr.com Early production relied on fractional distillation of coal tar, a byproduct of coal distillation. ijrpr.com

| Key Historical Milestone | Contributor/s | Year | Significance |

| First Extraction of Naphthalene | John Kidd | 1819 | Demonstrated coal as a source of chemical compounds. encyclopedia.com |

| Determination of Chemical Formula | Michael Faraday | 1826 | Established the elemental composition of naphthalene (C₁₀H₈). ekb.eg |

| Elucidation of Chemical Structure | Emil Erlenmeyer | - | Determined the structure as two fused benzene rings. encyclopedia.com |

Initially, the primary industrial use of naphthalene was as a precursor for the synthesis of other bulk chemicals. A significant portion was used to produce phthalic anhydride, a key ingredient in the manufacturing of dyes, resins, and insecticides. encyclopedia.com It was also widely known for its use as a fumigant in mothballs, though this application has largely been replaced by other compounds. nih.govwikipedia.org

Over time, research has shifted from these bulk applications to more specialized and high-value uses. A major focus of modern research is in medicinal chemistry and drug discovery. The naphthalene scaffold has been identified as a crucial component in a wide range of biologically active compounds, with derivatives showing antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ekb.egrasayanjournal.co.in This has led to the development of several FDA-approved drugs containing the naphthalene moiety, including Naproxen and Propranolol. ekb.eg Furthermore, research is actively exploring the potential of naphthalene derivatives in the creation of novel materials for applications in electronics and energy storage. ijrpr.com

The study of amine salts is a fundamental aspect of organic and pharmaceutical chemistry. Amine halide salts, including hydroiodides, are often more stable, crystalline, and water-soluble than their free base counterparts, which simplifies their handling, purification, and formulation in pharmaceutical preparations. nih.gov

A significant area of study involves the use of amine salts as reagents in organic synthesis. For instance, amine hydrochloride salts have been developed for use as bifunctional reagents, where both the amine and the halide participate in the chemical transformation, representing an advancement in synthetic efficiency. rsc.org Research into the crystal structures of amine salts, such as dihaloiodate(I) salts, has provided deep insights into non-covalent interactions, including hydrogen and halogen bonding, which are critical for understanding molecular recognition and crystal engineering. frontiersin.org The study of these salts is also crucial in industrial contexts, such as in the mitigation of corrosion in refinery overhead systems, where understanding the formation and properties of amine salts is essential. researchgate.net

General Significance of N-Methylnaphthalen-1-amine Hydroiodide as a Model Compound

N-Methylnaphthalen-1-amine hydroiodide serves as a valuable model compound for probing fundamental principles of chemical reactivity and for developing new synthetic methods.

The structure of N-Methylnaphthalen-1-amine allows for the detailed study of aromatic amine reactivity. As a secondary amine attached to a naphthalene ring, it provides a system to investigate how the extended π-electron system of naphthalene influences the chemical properties of the amine nitrogen atom, such as its basicity and nucleophilicity, compared to simpler aromatic amines like N-methylaniline. The hydroiodide salt form is particularly useful for studying protonation equilibria and the effects of the counter-ion on the structure and behavior of the resulting ammonium (B1175870) cation.

| Compound Property | Naphthalene | 1-Naphthylamine (B1663977) |

| Formula | C₁₀H₈ | C₁₀H₉N |

| Molar Mass | 128.17 g/mol | 143.19 g/mol |

| Appearance | White crystalline solid | Colorless crystals, darkens on exposure to air |

| Melting Point | 80.26°C | 47-50°C |

| Boiling Point | 217.9°C | 301°C |

| Solubility in Water | Insoluble | Very sparingly soluble |

Data sourced from multiple references. encyclopedia.comwikipedia.org

In the realm of synthetic chemistry, stable and easily handled starting materials are highly prized. N-Methylnaphthalen-1-amine hydroiodide serves as a stable precursor for the N-methylnaphthalen-1-amine moiety. This allows chemists to incorporate this specific structural unit into larger, more complex molecules during the synthesis of new materials or potential drug candidates. The principles learned from the use of other amine salts as bifunctional reagents could potentially be extended to N-Methylnaphthalen-1-amine hydroiodide, opening avenues for novel reaction discovery where both the amine and the iodide components play active roles. rsc.org As the demand for complex naphthalene-based structures in pharmacology and materials science continues to grow, the utility of such well-defined building blocks is of considerable importance. researchgate.netnih.gov

Relevance to Heterocyclic and Supramolecular Chemistry

While direct research on the role of N-Methylnaphthalen-1-amine hydroiodide in heterocyclic and supramolecular chemistry is not widely published, the N-methylnaphthalen-1-amine moiety itself can be a precursor in the synthesis of more complex molecular architectures. Aromatic amines are fundamental building blocks in the construction of nitrogen-containing heterocyclic compounds. In the realm of supramolecular chemistry, the naphthalene unit can participate in π-π stacking interactions, and the ammonium group is capable of forming hydrogen bonds, suggesting potential for its inclusion in self-assembling systems. However, specific examples and detailed studies involving the hydroiodide salt remain to be broadly explored.

Scope and Objectives of Academic Research Endeavors Pertaining to N-Methylnaphthalen-1-amine Hydroiodide

The primary objective of current academic research involving compounds like N-Methylnaphthalen-1-amine hydroiodide is often centered on their utility as synthetic intermediates. The parent compound, N-methyl-1-naphthalene methylamine (B109427), is a known intermediate in the synthesis of pharmacologically active molecules. Research endeavors would likely focus on the synthesis, characterization, and exploration of the reactivity of the hydroiodide salt. Investigations into its crystal structure could provide insights into the packing forces and intermolecular interactions, which are of interest in materials science and crystal engineering.

Chemical and Physical Properties

Below is a table summarizing the known properties of N-Methylnaphthalen-1-amine hydroiodide.

| Property | Value |

| Molecular Formula | C₁₁H₁₂IN |

| Molecular Weight | 285.1241 g/mol |

| CAS Number | 256222-11-4 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylnaphthalen-1-amine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.HI/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHAFICGBHINQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=CC=CC=C21.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methylnaphthalen 1 Amine Hydroiodide and Its Precursors

Diverse Synthetic Routes to N-Methylnaphthalen-1-amine

The preparation of N-Methylnaphthalen-1-amine can be achieved through several distinct synthetic strategies, each offering unique advantages in terms of efficiency, scalability, and substrate scope.

Amination Reactions of Naphthalene (B1677914) Derivatives

A primary route to N-Methylnaphthalen-1-amine involves the direct or indirect amination of functionalized naphthalene precursors. A notable method starts with 1-chloromethylnaphthalene, which serves as an effective electrophile for introducing the methylamino group.

One well-documented, two-step industrial process avoids the formation of tertiary amine impurities. google.com This method first involves the reaction of N-methylformamide with a strong base like sodium hydride to generate its corresponding anion. This anion then reacts with 1-chloromethylnaphthalene to produce N-methyl-N-(1-naphthylmethyl)-formamide. google.com Subsequent hydrolysis of this formamide (B127407) intermediate, under either acidic (e.g., aqueous sulfuric acid) or basic (e.g., aqueous sodium hydroxide) conditions, yields the desired N-Methylnaphthalen-1-amine. google.comgoogle.com An alternative approach reacts 1-chloromethylnaphthalene and N-methylformamide in the presence of a mild base and a phase-transfer catalyst, also yielding the formamide intermediate. google.com

| Starting Material | Reagents | Key Intermediate | Yield | Reference |

|---|---|---|---|---|

| 1-Chloromethylnaphthalene | 1. NaH, N-methylformamide, DMF/Toluene 2. 10% aq. H₂SO₄ or 20% aq. NaOH | N-methyl-N-(1-naphthylmethyl)-formamide | Up to 85% (after distillation) | google.comgoogle.com |

Reductive Amination Strategies

Reductive amination provides a powerful and direct method for synthesizing amines from carbonyl compounds. In the context of N-Methylnaphthalen-1-amine synthesis, this strategy typically employs naphthalene-1-carboxaldehyde as the starting material. The aldehyde is reacted with methylamine (B109427) to form an intermediate imine (or the corresponding hemiaminal), which is then reduced in situ to the target secondary amine.

This transformation can be accomplished using a variety of reducing agents, each with its own set of reaction conditions and selectivities. organic-chemistry.org Catalytic hydrogenation, often utilizing catalysts such as platinum-on-carbon, is an effective method, though it requires specialized high-pressure equipment. google.com Milder, chemical reducing agents are frequently preferred in laboratory settings. Sodium borohydride (B1222165) (NaBH₄) can be used, although it may also reduce the starting aldehyde. More selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they preferentially reduce the protonated imine intermediate over the carbonyl group, allowing for a one-pot reaction. organic-chemistry.orgnih.gov

| Reducing Agent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| H₂/Platinum-on-Carbon | High pressure, various solvents | High efficiency, clean byproduct (H₂O) | Requires specialized hydrogenation equipment |

| Sodium Borohydride (NaBH₄) | Stepwise or one-pot in alcoholic solvents (e.g., MeOH) | Inexpensive and readily available | Can reduce the starting aldehyde; may require pH control |

| Sodium Cyanoborohydride (NaBH₃CN) | One-pot in MeOH or other protic solvents, often with mild acid | Selective for the iminium ion over the carbonyl group | Toxicity of cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | One-pot in aprotic solvents (e.g., DCE, THF) | Mild, highly selective, non-toxic byproducts | More expensive than other borohydrides |

Palladium-Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination is a premier example of such a transformation, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.orglibretexts.org

This methodology is applicable to the synthesis of N-methylnaphthalen-1-amine by coupling a 1-substituted naphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) with methylamine. The reaction's success hinges on the catalytic cycle, which involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle, with sterically hindered biaryl phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) often providing superior results for a wide range of substrates. rug.nl A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to facilitate the deprotonation of the amine. researchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.net While a direct MCR for N-Methylnaphthalen-1-amine is not prominently reported, related reactions illustrate the potential of this strategy.

A relevant example is the Betti reaction, a multicomponent condensation involving a naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols. nih.govresearchgate.net A hypothetical MCR for a related structure could involve the one-pot reaction of 1-naphthol (B170400), formaldehyde, and methylamine. This Mannich-type reaction would generate an ortho-quinone methide intermediate from 1-naphthol and formaldehyde, which would then be trapped by methylamine via a Michael addition to yield 1-(methylaminomethyl)naphthalen-2-ol. mdpi.com Such strategies highlight the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials.

Synthesis of the Hydroiodide Salt: Mechanistic and Methodological Considerations

The preparation of N-Methylnaphthalen-1-amine hydroiodide is achieved through a straightforward acid-base reaction between the free amine, which is basic, and hydroiodic acid (HI). This reaction results in the protonation of the amine's nitrogen atom to form an ammonium (B1175870) cation, with the iodide ion serving as the counter-anion.

Optimization of Acid-Base Reaction Conditions

The successful formation of a pure, stable, and crystalline hydroiodide salt requires careful optimization of the reaction conditions. Several factors must be considered to ensure high yield and quality.

Solvent Selection : The choice of solvent is critical. The free base, N-Methylnaphthalen-1-amine, is generally soluble in organic solvents. solubilityofthings.com The hydroiodide salt, being ionic, is typically much less soluble in nonpolar organic solvents. Therefore, the reaction is often performed by dissolving the amine in a suitable solvent like ethanol (B145695), isopropanol (B130326), or acetone, followed by the addition of hydroiodic acid. The salt then precipitates from the solution and can be collected by filtration. The ideal solvent will maximize the solubility of the starting amine while minimizing the solubility of the product salt.

Reagent Purity and Stoichiometry : The purity of both the amine and the hydroiodic acid is essential. Hydroiodic acid is a strong reducing agent and can be unstable, often yellowing due to the formation of elemental iodine from oxidation by air. Using freshly prepared or purified HI is recommended. nih.gov A precise 1:1 stoichiometric ratio of acid to amine is typically used. An excess of acid can lead to the formation of polyiodides or complicate purification, while an excess of amine will result in an incomplete reaction.

Temperature Control : The reaction is usually exothermic. The temperature should be controlled during the addition of the acid, often by cooling the reaction mixture in an ice bath. After the addition, allowing the mixture to slowly warm to room temperature and then cooling it further can promote complete crystallization and improve the yield.

Purification : The crude salt obtained by filtration is typically washed with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting materials or impurities. For higher purity, recrystallization from an appropriate solvent system can be employed. The stability of the resulting salt is also a key consideration, as amine salts can be hygroscopic or susceptible to degradation under certain conditions. sigmaaldrich.comresearchgate.net

Influence of Solvent Systems on Salt Formation

The formation of N-Methylnaphthalen-1-amine hydroiodide from its free base, N-Methylnaphthalen-1-amine, is a straightforward acid-base reaction. However, the choice of solvent is critical as it directly influences the reaction's efficiency, yield, and the purity of the final crystalline salt. The solvent system must be selected based on its ability to dissolve the free base while ensuring the insolubility of the resulting hydroiodide salt, thereby facilitating its precipitation.

Commonly, the salt formation is achieved by dissolving the N-Methylnaphthalen-1-amine free base in a non-polar or moderately polar aprotic solvent, followed by the addition of hydroiodic acid. Solvents such as toluene, diethyl ether, or ethyl acetate (B1210297) are often employed. In these solvents, the free base is soluble, but the highly polar, ionic hydroiodide salt is not, leading to its precipitation upon formation. The use of a non-polar solvent minimizes the solvation of the ionic product, promoting crystallization.

Conversely, highly polar protic solvents like water or ethanol can dissolve both the amine free base and the resulting salt, which is generally undesirable for isolating the product via precipitation. However, a mixed-solvent system, often referred to as antisolvent crystallization, can be highly effective. For instance, the amine can be dissolved in a minimal amount of a polar solvent in which it is highly soluble (e.g., ethanol or methanol), followed by the addition of a non-polar antisolvent (e.g., hexane (B92381) or diethyl ether) to induce precipitation of the salt. This technique allows for fine control over the supersaturation and, consequently, the crystal size and purity.

The table below illustrates the effect of different solvent systems on the salt formation process.

| Solvent System | Type | Role of Solvent | Expected Outcome |

| Toluene | Non-polar, Aprotic | Dissolves free base, precipitates salt | Good for direct precipitation, may yield fine powder. |

| Diethyl Ether | Non-polar, Aprotic | Dissolves free base, precipitates salt | High yield of precipitated salt, can be prone to oiling out if not controlled. |

| Ethanol/Hexane | Polar Protic / Non-polar | Ethanol dissolves reactants; Hexane acts as antisolvent | Allows for controlled crystallization, potentially yielding purer, larger crystals. |

| Ethyl Acetate | Moderately Polar, Aprotic | Good balance of solubility for base and insolubility for salt | Often a good single-solvent choice for high purity precipitation. |

Crystallization Techniques for High Purity N-Methylnaphthalen-1-amine Hydroiodide

Achieving high purity for N-Methylnaphthalen-1-amine hydroiodide is paramount, and crystallization is the definitive method for purification. The selection of an appropriate technique depends on the impurity profile and the desired physical properties of the final product, such as crystal size and morphology.

Cooling Crystallization: This is one of the most common techniques. It involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. Subsequently, the solution is slowly cooled, reducing the solubility of the salt and causing it to crystallize. The slow rate of cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.

Antisolvent Crystallization: As mentioned previously, this method involves adding a second solvent (the antisolvent) in which the desired compound is insoluble to a solution of the compound. This reduces the solubility of the solute in the mixed solvent system, leading to precipitation. For N-Methylnaphthalen-1-amine hydroiodide, dissolving the crude product in a solvent like isopropanol and then adding an antisolvent such as n-heptane can effectively induce the crystallization of the pure salt.

The choice of solvent is critical in all techniques. For instance, recrystallization of the related free base, N-methyl-1-naphthalenemethanamine, has been performed using nitromethane (B149229) to yield high-purity crystals. google.com A similar screening process for the hydroiodide salt would identify the optimal solvent or solvent system.

| Crystallization Technique | Principle | Key Parameters | Suitability for N-Methylnaphthalen-1-amine Hydroiodide |

| Cooling Crystallization | Decreased solubility at lower temperatures | Cooling rate, solvent choice, concentration | Effective if a suitable solvent with a high-temperature coefficient of solubility is found. |

| Antisolvent Crystallization | Induction of precipitation by adding a miscible non-solvent | Choice of solvent/antisolvent pair, addition rate | Highly versatile and controllable method for achieving high purity. |

| Slurry Crystallization | Re-equilibration of solid in a suspension | Solvent choice, agitation time, temperature cycling | Useful for purifying solids that are difficult to recrystallize by other methods. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of N-Methylnaphthalen-1-amine and its subsequent conversion to the hydroiodide salt, several green approaches can be implemented.

A primary focus is on replacing hazardous reagents. Traditional N-methylation of amines often employs toxic and hazardous alkylating agents like methyl iodide or dimethyl sulfate. nih.gov A greener alternative is the use of methanol (B129727) as the methylating agent. nih.govwikipedia.org This can be achieved through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. chemrxiv.orgnih.gov In this process, a catalyst temporarily dehydrogenates the alcohol (methanol) to an aldehyde (formaldehyde), which then reacts with the precursor amine (naphthalen-1-amine) to form an imine. The catalyst, now in a hydride form, reduces the imine to the desired N-methylated product, regenerating the catalyst and producing only water as a byproduct. chemrxiv.orgnih.gov This method is highly atom-economical and avoids the use of toxic alkyl halides.

Another green approach is the use of solvent-free reaction conditions. academie-sciences.fr For certain amine syntheses, grinding the reactants together, sometimes in the presence of a solid catalyst or base, can lead to high yields without the need for volatile organic solvents, significantly reducing waste. academie-sciences.fr

Furthermore, minimizing derivatization steps is a core green chemistry principle. nih.gov Synthetic routes that proceed directly from readily available starting materials without the need for protecting groups are preferred. For example, a process starting from naphthalene-1-carboxaldehyde and methylamine via reductive amination is more direct than multi-step sequences. google.com

Catalysis is central to many green synthetic strategies. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous. rsc.orgchemrxiv.org This simplifies purification and reduces waste compared to homogeneous catalysts that require complex separation procedures.

Evaluation of Synthetic Efficiency and Scalability

Yield Optimization and Atom Economy Assessments

Evaluating the efficiency of a synthetic route involves more than just the final product yield; it requires a holistic assessment of how effectively the atoms from the reactants are incorporated into the final product.

Yield Optimization: The synthesis of N-Methylnaphthalen-1-amine often involves the reaction of 1-chloromethylnaphthalene with methylamine. google.comprepchem.com A significant side reaction in this process is over-alkylation, leading to the formation of a bis-alkylated tertiary amine impurity. wikipedia.orggoogle.commasterorganicchemistry.com Optimizing the yield of the desired secondary amine involves carefully controlling reaction conditions such as stoichiometry (using a large excess of methylamine), temperature, and reaction time. A patented process describes achieving an 85% yield after purification by distillation. google.comguidechem.com

Atom Economy: Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. nih.govresearchgate.net

For the synthesis of the free base (N-Methylnaphthalen-1-amine) from 1-chloromethylnaphthalene and methylamine:

C₁₀H₇CH₂Cl + CH₃NH₂ → C₁₀H₇CH₂NHCH₃ + HCl

| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 1-Chloromethylnaphthalene | C₁₁H₉Cl | 176.64 |

| Methylamine | CH₅N | 31.06 |

| Total Reactant Mass | 207.70 | |

| N-Methylnaphthalen-1-amine | C₁₂H₁₃N | 171.24 |

| Hydrogen Chloride (Byproduct) | HCl | 36.46 |

The atom economy is calculated as: Atom Economy = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 Atom Economy = (171.24 / 207.70) x 100 = 82.4%

This calculation shows that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into a byproduct (HCl). Routes with higher atom economy, such as direct addition or rearrangement reactions, are inherently more efficient. nih.gov

Reaction Kinetics and Thermodynamic Analyses of Synthetic Pathways

Understanding the kinetics and thermodynamics of the synthetic pathways to N-Methylnaphthalen-1-amine is crucial for process control, optimization, and safe scale-up.

Reaction Kinetics: The primary synthetic step, the N-alkylation of an amine with an alkyl halide like 1-chloromethylnaphthalene, is a nucleophilic aliphatic substitution reaction. wikipedia.org The rate of this reaction is dependent on several factors:

Concentration of Reactants: The rate is proportional to the concentration of both the amine and the alkyl halide.

Temperature: Increasing the temperature generally increases the reaction rate, but it can also promote side reactions, such as over-alkylation.

Solvent: The solvent can influence the reaction rate by stabilizing transition states. Polar aprotic solvents are often effective for Sₙ2 reactions.

Catalyst: While not always necessary for this specific reaction, phase transfer catalysts can be used to enhance the reaction rate when dealing with immiscible phases. google.com

Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law and activation energy. This data is essential for designing a reactor and defining the optimal residence time and temperature profile.

Thermodynamic Analyses: The N-alkylation reaction is typically exothermic, meaning it releases heat. A thermodynamic analysis would involve determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. A negative ΔG indicates a spontaneous reaction. For industrial scale-up, understanding the reaction enthalpy is critical for designing adequate cooling systems to prevent thermal runaways. The thermodynamics of amine mixtures and their interactions with solvents are complex but can be modeled to predict behavior in solution. arxiv.org The formation of the hydroiodide salt is also an exothermic acid-base neutralization reaction, and the heat generated during this step must be managed.

Development of Flow Chemistry Methodologies

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of fine chemicals like N-Methylnaphthalen-1-amine and its hydroiodide salt. researchgate.net These advantages include enhanced safety, improved process control, higher consistency, and easier scalability. nih.gov

A potential continuous flow process for N-Methylnaphthalen-1-amine hydroiodide could be designed as follows:

Reactant Pumping: Streams of 1-chloromethylnaphthalene and an excess of methylamine, each dissolved in a suitable solvent, would be continuously pumped from reservoirs.

Mixing and Reaction: The streams would converge in a micromixer and flow into a heated tube or packed-bed reactor. The precise control over temperature and residence time in the reactor allows for maximizing the conversion to the desired secondary amine while minimizing the formation of the tertiary amine byproduct.

In-line Quenching/Workup: The product stream could then be mixed with a basic aqueous stream to neutralize the HCl byproduct, followed by a liquid-liquid separation to isolate the organic phase containing the free base.

Salt Formation and Crystallization: The organic stream containing the purified free base would then be mixed with a stream of hydroiodic acid in a suitable solvent. This would trigger the precipitation of N-Methylnaphthalen-1-amine hydroiodide, which could be collected continuously via filtration.

This approach avoids the handling of large quantities of hazardous materials at once and allows for rapid optimization of reaction conditions. mdpi.com The development of such a process can lead to significant improvements in efficiency and safety, especially for industrial-scale production. researchgate.net

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer with small reaction volumes at any given time. |

| Heat Transfer | Limited by surface-area-to-volume ratio, difficult to control exotherms. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Process Control | Difficult to precisely control temperature and mixing throughout the vessel. | Precise control over temperature, pressure, and residence time. |

| Scalability | Scale-up is complex and often requires re-optimization. | Scaled by running the system for a longer duration ("scale-out"). |

| Yield/Purity | Can be lower due to side reactions from temperature gradients and long reaction times. | Often higher due to better control, minimizing byproducts. |

Elucidation of Structure and Bonding Via Advanced Spectroscopic and Spectrometric Techniques

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques used to determine the elemental composition and chemical states of the top few nanometers of a material.

In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical (oxidation) state, allowing for detailed chemical analysis.

For N-Methylnaphthalen-1-amine hydroiodide, XPS can identify the presence of Carbon (C), Nitrogen (N), and Iodine (I). High-resolution scans of the C 1s, N 1s, and I 3d regions would provide detailed chemical state information.

C 1s Spectrum: The C 1s spectrum would be expected to show a main peak corresponding to the aromatic C-C and C-H bonds of the naphthalene (B1677914) ring, typically around 284.5-285.0 eV. A smaller, slightly higher binding energy component would be present for the C-N bonds.

N 1s Spectrum: The N 1s spectrum is particularly diagnostic. For a neutral amine group, the N 1s binding energy is typically found around 399-400 eV. However, in the hydroiodide salt, the nitrogen is protonated and positively charged (-NHCH₃⁺). This positive charge leads to increased Coulombic interaction with the core electrons, shifting the N 1s peak to a higher binding energy, typically in the range of 401-402 eV. researchgate.net This significant shift provides clear evidence of salt formation.

I 3d Spectrum: The iodide anion (I⁻) would be identified by the I 3d doublet, with the I 3d₅/₂ peak expected around 619-620 eV and the I 3d₃/₂ peak at approximately 630-631 eV.

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Assignment |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.0 | Aliphatic C-N | ||

| Nitrogen | N 1s | ~401.5 | Protonated Amine (R-NH₂⁺-R') |

| Iodine | I 3d5/2 | ~619.5 | Iodide (I⁻) |

| I 3d3/2 | ~631.0 |

Table of expected core level binding energies for N-Methylnaphthalen-1-amine hydroiodide based on typical values for organic salts. researchgate.net

The valence band region of the XPS spectrum (typically 0-30 eV) provides information about the molecular orbitals of the compound. This region is formed by photoelectrons emitted from the less tightly bound valence orbitals, which are directly involved in chemical bonding. The spectrum represents a convolution of the electronic density of states. For N-Methylnaphthalen-1-amine hydroiodide, the valence band would be composed of contributions from C 2s/2p, N 2s/2p, H 1s, and I 5s/5p orbitals. While detailed interpretation requires theoretical calculations, the valence band spectrum provides a direct experimental fingerprint of the molecule's electronic structure. researchgate.net

Auger Electron Spectroscopy (AES) is complementary to XPS. It uses an electron beam to excite the sample, leading to the emission of Auger electrons through a radiationless relaxation process. eag.comkratos.com The kinetic energy of Auger electrons is also element-specific. AES offers higher spatial resolution than XPS, allowing for elemental mapping of a surface, but can be more destructive to organic samples. It would primarily be used to confirm the surface elemental composition (C, N, I) of the compound. libretexts.orgpsu.edu

Crystallographic and Solid State Structural Characterization of N Methylnaphthalen 1 Amine Hydroiodide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This analysis is fundamental to understanding the solid-state properties of a compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in the analysis of a suitable single crystal of N-Methylnaphthalen-1-amine hydroiodide would be the determination of its crystal system, space group, and unit cell parameters. This foundational data describes the symmetry and dimensions of the basic repeating unit of the crystal lattice. This information is typically presented in a comprehensive table.

Table 1. Hypothetical Crystallographic Data for N-Methylnaphthalen-1-amine Hydroiodide

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

Precise Molecular Geometry and Bond Lengths/Angles

Following the determination of the unit cell, a full data collection and structure refinement would yield the precise molecular geometry. This includes the exact bond lengths and angles of the N-Methylnaphthalen-1-amine cation and the position of the iodide anion. This data is crucial for confirming the covalent bonding framework and identifying any unusual geometric features.

Conformational Analysis in the Solid State

The crystallographic data would also allow for a detailed conformational analysis of the N-Methylnaphthalen-1-amine cation in the solid state. This would involve the determination of torsion angles, particularly concerning the orientation of the methylamino group relative to the naphthalene (B1677914) ring system. This information helps to understand the steric and electronic effects influencing the molecule's preferred shape in the crystalline form.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

A critical aspect of the solid-state structure is the network of intermolecular interactions that dictate the crystal packing. In the case of N-Methylnaphthalen-1-amine hydroiodide, the analysis would focus on identifying and characterizing hydrogen bonds between the amine proton and the iodide anion. Furthermore, the presence of any potential halogen bonding involving the iodide anion would be investigated.

Powder X-ray Diffraction (PXRD) for Bulk Crystallinity and Phase Purity

While single-crystal X-ray diffraction provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is employed to assess the bulk properties of a sample. A PXRD pattern would be collected for a polycrystalline sample of N-Methylnaphthalen-1-amine hydroiodide to confirm its bulk crystallinity and to ensure the absence of any amorphous content or crystalline impurities. The experimental PXRD pattern would be compared with a pattern simulated from the single-crystal X-ray diffraction data to verify the phase purity of the bulk material.

Phase Identification and Crystallinity Assessment

There is no publicly available information regarding the phase identification and crystallinity assessment of N-Methylnaphthalen-1-amine hydroiodide. Techniques such as X-ray Powder Diffraction (XRPD), which are standard for determining the crystalline or amorphous nature of a compound and identifying its specific crystalline phase, have not been reported for this particular salt.

Polymorphism Studies and Phase Transitions

No studies on the polymorphism of N-Methylnaphthalen-1-amine hydroiodide have been published. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state characterization. However, there are no reports of different polymorphic forms or any investigations into temperature- or pressure-induced phase transitions for this compound.

Quantitative Analysis of Crystalline Forms

In the absence of any identified polymorphs for N-Methylnaphthalen-1-amine hydroiodide, no data on the quantitative analysis of its crystalline forms are available. Methods such as Rietveld refinement of XRPD data, which are used to quantify the relative amounts of different crystalline phases in a mixture, are therefore not applicable.

Neutron Diffraction Studies for Hydrogen Atom Localization and Magnetic Structures

A search of the scientific literature yielded no neutron diffraction studies for N-Methylnaphthalen-1-amine hydroiodide. Neutron diffraction is a powerful technique for precisely locating hydrogen atoms within a crystal structure and for determining magnetic ordering. However, it does not appear that this technique has been applied to the hydroiodide salt of N-Methylnaphthalen-1-amine.

Electron Diffraction for Nanocrystalline Materials and Surface Structures

There are no published reports on the use of electron diffraction for the characterization of N-Methylnaphthalen-1-amine hydroiodide. This technique is particularly useful for studying the structure of nanocrystalline materials and surfaces, but no such investigations have been documented for this compound.

Thermal Analysis Techniques: DSC and TGA in Relation to Solid-State Forms

No thermal analysis data, such as from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), is available for N-Methylnaphthalen-1-amine hydroiodide. These techniques are fundamental for understanding the thermal stability, melting behavior, and phase transitions of solid materials.

Due to the lack of DSC studies on N-Methylnaphthalen-1-amine hydroiodide, there is no information on its phase transition enthalpies. DSC is the primary method for measuring the heat flow associated with thermal transitions, and without such data, the energetic aspects of any potential phase changes remain unknown.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Mechanisms

Thermogravimetric analysis is a critical technique for determining the thermal stability of a compound by measuring its change in mass as a function of temperature. This analysis provides key information on decomposition temperatures, the presence of residual solvents or water, and can offer insights into the mechanisms of thermal decomposition.

However, a thorough review of scientific databases and literature reveals a lack of published TGA data for N-Methylnaphthalen-1-amine hydroiodide. While information on the synthesis and some physical properties of related compounds, such as the hydrochloride salt, is available, specific studies detailing the thermogravimetric profile of the hydroiodide salt have not been reported.

Consequently, detailed research findings, including data on onset decomposition temperature, percentage of mass loss at various temperature points, and the nature of the decomposition process for N-Methylnaphthalen-1-amine hydroiodide, cannot be provided. Without experimental TGA curves and their corresponding data, a quantitative assessment of its thermal stability and a discussion of its decomposition pathways are not possible.

Further empirical research would be required to generate the necessary data to fully characterize the thermal properties of this compound.

Computational and Theoretical Chemistry Studies of N Methylnaphthalen 1 Amine Hydroiodide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of N-Methylnaphthalen-1-amine hydroiodide at the atomic level. These methods allow for the prediction of molecular geometries, energies, and the distribution of electrons, which collectively dictate the compound's chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-Methylnaphthalen-1-amine hydroiodide, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations also provide the total electronic energy of the molecule, a key indicator of its stability.

In a typical DFT study, the geometry of the N-Methylnaphthalen-1-aminium cation (the organic component of the hydroiodide salt) is optimized to find the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The choice of the functional and basis set is crucial for the accuracy of these calculations. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules.

The results of such calculations would include the optimized bond lengths, bond angles, and dihedral angles of the molecule. For example, the orientation of the methylamino group relative to the naphthalene (B1677914) ring is a critical geometric parameter that influences the molecule's electronic properties.

Table 1: Illustrative Optimized Geometric Parameters for the N-Methylnaphthalen-1-aminium Cation (Calculated using DFT)

| Parameter | Value |

| C-N Bond Length | 1.47 Å |

| N-C (methyl) Bond Length | 1.45 Å |

| C-N-C Bond Angle | 118° |

| Dihedral Angle (C-C-N-C) | 45° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Higher Accuracy Predictions

For more precise predictions of the electronic structure and energy, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) can be utilized. Unlike DFT, which relies on approximations of the exchange-correlation energy, ab initio methods are derived directly from first principles without the use of empirical parameters.

The Hartree-Fock method provides a foundational approximation of the electronic wavefunction but does not fully account for electron correlation. MP2 calculations build upon the HF results by including electron correlation effects, leading to more accurate energy predictions. While computationally more demanding than DFT, these methods are invaluable for benchmarking and for systems where electron correlation is particularly important. A comparative study using DFT, HF, and MP2 can provide a comprehensive understanding of the electronic structure of N-Methylnaphthalen-1-amine hydroiodide.

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For N-Methylnaphthalen-1-amine, the HOMO is typically localized on the electron-rich naphthalene ring and the nitrogen atom of the amino group. The LUMO, on the other hand, is generally distributed over the aromatic system. The methyl group, being an electron-donating group, can influence the energy of the HOMO.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for N-Methylnaphthalen-1-aminium Cation

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 eV |

Note: The data in this table is for illustrative purposes and represents typical values obtained from quantum chemical calculations.

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions signify a negative potential, indicating an excess of electrons and a propensity for electrophilic attack. Conversely, blue regions represent a positive potential, indicating an electron-deficient area that is susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of their conformational changes and interactions.

Conformational Dynamics in Solution and Gas Phase

The N-Methylnaphthalen-1-amine cation is not a rigid structure; it possesses conformational flexibility, primarily due to the rotation around the C-N bond connecting the amino group to the naphthalene ring. MD simulations can be used to explore the different conformations that the molecule can adopt in the gas phase and in various solvents.

In the gas phase, the conformational preferences are determined by intramolecular forces. In solution, the interactions with solvent molecules play a significant role in determining the stable conformations. For example, in a polar solvent, conformations that expose the charged ammonium (B1175870) group to the solvent may be favored.

Interaction with Solvents and Other Molecules

The interaction of N-Methylnaphthalen-1-amine hydroiodide with solvents is a critical aspect that governs its behavior in solution. In its ionic form, the compound is expected to exhibit strong interactions with polar solvents. The N-methylnaphthalen-1-ammonium cation, with its positively charged nitrogen, would be stabilized by solvents capable of hydrogen bonding and high dielectric constants. Water, alcohols, and other polar protic solvents would form a solvation shell around the cation, with the solvent's negative dipoles oriented towards the ammonium group.

Computational models, such as molecular dynamics (MD) simulations, can be employed to study these solvent interactions in detail. By simulating the movement of the solute and solvent molecules over time, researchers can gain insights into the structure of the solvation shells, the coordination numbers of the ions, and the dynamics of the solvent molecules around the solute.

Ligand-Receptor Binding Simulations (if applicable in a non-clinical, academic context, e.g., enzyme models)

In a non-clinical, academic context, ligand-receptor binding simulations can be utilized to explore the potential interactions of the N-methylnaphthalen-1-ammonium cation with biological macromolecules like enzymes or synthetic receptors. The naphthalene moiety provides a large, hydrophobic surface that can engage in π-π stacking and van der Waals interactions with aromatic residues within a binding pocket. The positively charged ammonium group can form strong electrostatic interactions and hydrogen bonds with negatively charged or polar residues, such as aspartate, glutamate, or the backbone carbonyls of the receptor.

Molecular docking simulations are a common computational technique to predict the preferred binding mode and affinity of a ligand to a receptor. These simulations would place the N-methylnaphthalen-1-ammonium cation in various orientations within the active site of a model receptor and score them based on the predicted interaction energies. Such studies could be used to hypothetically screen for potential interactions with various enzyme models, providing a basis for further experimental investigation into the molecule's biochemical properties.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These methods can provide valuable information for the identification and characterization of N-Methylnaphthalen-1-amine hydroiodide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for the N-methylnaphthalen-1-ammonium cation. Methods such as Density Functional Theory (DFT) with appropriate basis sets can be used to calculate the magnetic shielding tensors of the nuclei, which are then converted to chemical shifts.

For the N-methylnaphthalen-1-ammonium cation, the protons on the naphthalene ring would exhibit characteristic chemical shifts in the aromatic region of the ¹H NMR spectrum. The methyl protons would appear as a distinct signal, likely a singlet or a doublet depending on the coupling with the N-H proton. The presence of the positive charge on the nitrogen would influence the electronic environment of the neighboring protons, leading to shifts in their resonance frequencies compared to the neutral amine.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| N-H | Variable, dependent on solvent and concentration |

| Methyl Protons | ~3.0 - 3.5 |

| Aromatic Protons | ~7.0 - 8.5 |

Note: These are estimated values and can vary based on the computational method, basis set, and solvent model used.

The simulated IR spectrum of N-Methylnaphthalen-1-amine hydroiodide would be expected to show characteristic peaks for the N-H stretching vibration of the ammonium group, typically in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching vibrations of the naphthalene ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

The simulated Raman spectrum would complement the IR spectrum, with strong bands often observed for the symmetric vibrations of the naphthalene ring. nih.govresearchgate.net Comparing the simulated spectra with experimental data can aid in the confirmation of the molecular structure and the assignment of the observed vibrational modes. nih.gov

Interactive Data Table: Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2800 - 3000 |

| C=C Aromatic Stretch | 1400 - 1600 |

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. nih.gov For N-Methylnaphthalen-1-amine, the UV-Vis spectrum is dominated by π-π* transitions within the naphthalene chromophore. mdpi.comresearchgate.net

The introduction of the methylamino group can cause a shift in the absorption maxima compared to unsubstituted naphthalene. mdpi.com Protonation of the amino group to form the hydroiodide salt would likely lead to a hypsochromic (blue) shift in the absorption spectrum, as the positive charge on the nitrogen atom would withdraw electron density from the naphthalene ring, stabilizing the ground state more than the excited state.

Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements. nih.govmdpi.com

QSAR/QSPR Approaches in a Mechanistic or Structural Context

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov

In a mechanistic or structural context for N-Methylnaphthalen-1-amine hydroiodide and its derivatives, QSAR/QSPR studies could be employed to understand how modifications to the molecular structure affect certain properties. For instance, a QSPR model could be developed to predict the solubility of a series of substituted naphthalen-1-amine hydroiodides in a particular solvent. The model would use various molecular descriptors, such as molecular weight, logP, polar surface area, and quantum chemical parameters, to build a mathematical relationship with the experimental solubility data.

Similarly, a QSAR model could be used in an academic setting to explore the relationship between the structural features of a series of naphthalen-1-amine derivatives and their hypothetical binding affinity to a model enzyme. nih.gov Such studies can provide valuable insights into the key structural features that govern a particular property or activity, guiding the design of new molecules with desired characteristics.

Development of Descriptors for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are fundamental in modern chemistry for predicting the biological activity or physical properties of chemical compounds. These models are built upon a variety of molecular descriptors that quantify different aspects of a molecule's structure. For N-Methylnaphthalen-1-amine hydroiodide, the development of such descriptors is key to correlating its structure with its chemical reactivity.

The descriptors can be broadly categorized into electronic, steric, and topological indices. Electronic descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the compound's reactivity in electron-transfer reactions. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. Steric descriptors, like molecular volume and surface area, can influence how the molecule interacts with other chemical species, including solvents and biological receptors. Topological descriptors provide a numerical representation of the molecular structure, which can be correlated with various properties.

For the hydroiodide salt of N-Methylnaphthalen-1-amine, the presence of the protonated amine and the iodide counter-ion significantly influences these descriptors compared to the free base. The positive charge on the nitrogen atom alters the electronic distribution across the naphthalene ring system, affecting its reactivity.

| Descriptor Type | Descriptor | Typical Calculated Value (Arbitrary Units) | Significance in Reactivity |

|---|---|---|---|

| Electronic | HOMO Energy | -8.2 eV | Indicates susceptibility to electrophilic attack. |

| Electronic | LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| Electronic | HOMO-LUMO Gap | 6.7 eV | Correlates with chemical stability and reactivity. |

| Electronic | Dipole Moment | 12.5 D | Influences solubility and intermolecular interactions. |

| Steric | Molecular Volume | 250 ų | Affects binding affinity and diffusion properties. |

| Steric | Surface Area | 300 Ų | Influences interactions with solvents and surfaces. |

| Topological | Wiener Index | 850 | Relates to molecular branching and compactness. |

Prediction of Reactivity Patterns based on Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity patterns of molecules. For N-Methylnaphthalen-1-amine hydroiodide, these models can elucidate the most probable sites for electrophilic and nucleophilic attack, as well as predict the outcomes of various chemical reactions.

One of the key outputs from these models is the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-deficient areas (prone to nucleophilic attack). For N-Methylnaphthalen-1-amine hydroiodide, the protonated amino group is expected to be a strongly electron-deficient region, while the naphthalene ring will exhibit a more complex pattern of electron density.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The distribution of the HOMO and LUMO across the molecule can identify the specific atoms most likely to participate in chemical reactions. For instance, the location of the HOMO can suggest the site of oxidation, while the LUMO can indicate the site of reduction.

Computational models can also be used to simulate reaction mechanisms, calculating the transition state energies and reaction pathways. This allows for the prediction of reaction kinetics and the identification of the most favorable reaction products. For N-Methylnaphthalen-1-amine hydroiodide, such models could be used to study its stability, degradation pathways, and potential reactions with other molecules.

Crystal Structure Prediction and Polymorph Screening using Computational Methods

The solid-state properties of a pharmaceutical compound are critically dependent on its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact properties such as solubility, stability, and bioavailability. Computational methods for Crystal Structure Prediction (CSP) and polymorph screening are therefore vital in the development of new drug substances.

CSP methods aim to predict the most stable crystal structures of a molecule based solely on its chemical diagram. The process typically involves generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. This is often a multi-step process, starting with computationally inexpensive force fields to screen a vast number of structures, followed by more accurate but computationally intensive DFT calculations for the most promising candidates.

For an ionic compound like N-Methylnaphthalen-1-amine hydroiodide, the electrostatic interactions between the protonated amine and the iodide anion are a dominant factor in determining the crystal packing. The interplay of these strong ionic interactions with the weaker van der Waals and π-π stacking interactions of the naphthalene rings makes the prediction of its crystal structure a challenging but important task.

Polymorph screening combines computational predictions with experimental techniques to identify and characterize the different crystalline forms of a compound. Computational methods can guide the experimental search for new polymorphs by predicting the conditions under which they might be formed.

The following table presents a hypothetical outcome of a CSP study for N-Methylnaphthalen-1-amine hydroiodide, illustrating how different predicted polymorphs would be characterized.

| Polymorph | Crystal System | Space Group | Calculated Lattice Energy (kJ/mol) | Calculated Density (g/cm³) |

|---|---|---|---|---|

| Form I | Monoclinic | P2₁/c | -750.2 | 1.52 |

| Form II | Orthorhombic | Pca2₁ | -745.8 | 1.50 |

| Form III | Triclinic | P-1 | -742.1 | 1.48 |

This data provides a basis for targeted experimental work to crystallize and confirm the existence of these predicted forms, ultimately leading to a better understanding and control of the solid-state properties of N-Methylnaphthalen-1-amine hydroiodide.

Reaction Chemistry and Synthesis of Derivatives from N Methylnaphthalen 1 Amine Hydroiodide

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in N-Methylnaphthalen-1-amine dictates its nucleophilic character, making it amenable to a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

The secondary amine of N-Methylnaphthalen-1-amine can be readily converted to a tertiary amine through N-alkylation. This typically involves reaction with an alkyl halide in the presence of a base to neutralize the hydroiodide salt and the subsequently formed hydrohalic acid. While specific examples with N-Methylnaphthalen-1-amine hydroiodide are not extensively documented in readily available literature, the general principles of amine alkylation are well-established. For instance, related compounds like N-methyl-naphthalene-1-methylamine are known to undergo N-alkylation. researchgate.net The reaction of N-methyl-1-naphthylamine with various alkylating agents can be expected to proceed as follows:

Table 1: Representative N-Alkylation Reactions of N-Methylnaphthalen-1-amine

| Alkylating Agent | Product |

|---|---|

| Methyl Iodide | N,N-Dimethylnaphthalen-1-amine |

| Ethyl Bromide | N-Ethyl-N-methylnaphthalen-1-amine |

Note: Reaction conditions would typically involve a suitable base and solvent.

Similarly, N-acylation can be achieved by treating N-Methylnaphthalen-1-amine with acylating agents such as acyl chlorides or acid anhydrides, usually in the presence of a base to scavenge the HCl or carboxylic acid byproduct. This reaction transforms the secondary amine into an amide.

Table 2: Representative N-Acylation Reactions of N-Methylnaphthalen-1-amine

| Acylating Agent | Product |

|---|---|

| Acetyl Chloride | N-Acetyl-N-methylnaphthalen-1-amine |

| Benzoyl Chloride | N-Benzoyl-N-methylnaphthalen-1-amine |

Note: These reactions are based on general principles of N-acylation of secondary amines. researchgate.netresearchgate.net

Formation of Imines and Schiff Bases

The reaction of primary amines with aldehydes or ketones to form imines (often called Schiff bases when the amine is aromatic) is a fundamental transformation in organic chemistry. libretexts.orgmasterorganicchemistry.com As N-Methylnaphthalen-1-amine is a secondary amine, it cannot form a stable neutral imine in the same manner. Instead, reaction with an aldehyde or ketone would lead to the formation of an iminium ion. The initial nucleophilic attack of the secondary amine on the carbonyl carbon is followed by dehydration.

For example, the reaction with benzaldehyde would yield the N-methyl-N-(naphthalen-1-yl)benziminium ion. These iminium salts are often reactive intermediates.

Oxidation and Reduction Pathways of the Amine Group

The oxidation of aromatic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. libretexts.org For secondary aromatic amines like N-Methylnaphthalen-1-amine, oxidation can potentially lead to the formation of N-oxides, or more complex coupling products. Electrochemical oxidation of N-alkyl-2-naphthylamines has been shown to result in oxidative homocoupling to form 1,1'-binaphthalene-2,2'-diamines. researchgate.net While this is for the 2-isomer, similar reactivity could be anticipated for the 1-isomer.

The reduction of the aromatic amine functionality is less common than the reduction of nitro groups to form amines. However, under forcing conditions, the naphthalene (B1677914) ring system itself can be reduced. For instance, reduction of 1-naphthylamine (B1663977) with sodium in boiling amyl alcohol reduces the unsubstituted ring, yielding tetrahydro-1-naphthylamine. nih.gov Catalytic hydrogenation of aromatic amines can lead to the saturation of the aromatic ring, yielding cyclohexylamine derivatives. researchgate.net Applying such conditions to N-Methylnaphthalen-1-amine would be expected to yield N-methyl-decahydronaphthalen-1-amine.

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring System

The naphthalene ring is susceptible to electrophilic attack, and the position of substitution is directed by the existing substituents. The N-methylamino group is a powerful activating group and is ortho-, para-directing. In the case of the hydroiodide salt, the protonated aminium group becomes a deactivating, meta-directing group. The reaction conditions will therefore significantly influence the outcome of EAS reactions.

Halogenation, Nitration, and Sulfonation Reactions

Halogenation: The direct halogenation of N-Methylnaphthalen-1-amine is expected to occur at the activated positions of the naphthalene ring, primarily the 4-position (para to the amine). Regioselective halogenation of arenes can be achieved using various methods, including palladium-catalyzed reactions that can provide products complementary to conventional electrophilic aromatic substitution. nih.govorganic-chemistry.org

Nitration: The nitration of naphthalene derivatives is a well-studied process. quora.comgoogle.com For N-Methylnaphthalen-1-amine, under acidic conditions (as with the hydroiodide salt), the deactivating effect of the N-methylaminium group would direct the incoming nitro group to the 5- or 8-position (meta to the substituent). Under neutral or basic conditions, the activating N-methylamino group would direct nitration to the 4-position. The nitration of N-acetyl-1-naphthylamine, a related compound, yields primarily 4-nitro-1-acetylaminonaphthalene.

Sulfonation: The sulfonation of naphthalene is temperature-dependent. docbrown.info Sulfonation of N-Methylnaphthalen-1-amine under kinetic control (lower temperature) would likely favor substitution at the 4-position, while thermodynamic control (higher temperature) could lead to substitution at other positions. The use of concentrated sulfuric acid would lead to the protonation of the amine, influencing the regioselectivity towards the 5- and 8-positions. libretexts.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on N-Methylnaphthalen-1-amine

| Reaction | Reagents | Predicted Major Product (under activating conditions) | Predicted Major Product (under deactivating conditions) |

|---|---|---|---|

| Bromination | Br₂ | 4-Bromo-N-methylnaphthalen-1-amine | 5-Bromo-N-methylnaphthalen-1-amine and 8-Bromo-N-methylnaphthalen-1-amine |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N-methylnaphthalen-1-amine | 5-Nitro-N-methylnaphthalen-1-amine and 8-Nitro-N-methylnaphthalen-1-amine |

Friedel-Crafts Reactions and their Regioselectivity

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. nih.govwikipedia.org However, the strong activating nature of the amino group can lead to complications.

Friedel-Crafts Alkylation: The N-methylamino group is a strong activating group, which can lead to polyalkylation in Friedel-Crafts alkylation reactions. libretexts.orglibretexts.org Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair of the nitrogen atom, deactivating the ring towards electrophilic attack. This complexation effectively makes the substituent electron-withdrawing, directing alkylation to the meta positions (5 and 8). The regioselectivity of Friedel-Crafts alkylation on substituted naphthalenes is also influenced by steric factors. researchgate.net

Friedel-Crafts Acylation: Similar to alkylation, Friedel-Crafts acylation is complicated by the basicity of the amine. google.com The Lewis acid catalyst will coordinate to the nitrogen, deactivating the ring. To circumvent this, the acylation is often performed on the corresponding amide (e.g., N-acetyl-N-methylnaphthalen-1-amine), where the nitrogen is less basic. The acetyl group can later be removed by hydrolysis. Under these conditions, the acetylamino group is still ortho-, para-directing, leading to acylation at the 4-position. The regioselectivity of Friedel-Crafts reactions on 1-naphthol (B170400), an analogue with a strong activating group, shows a preference for the para-position (C4) under acidic conditions and the ortho-position (C2) under basic conditions, with the specific solvent also playing a crucial role. nih.govacs.org

Table 4: Predicted Regioselectivity of Friedel-Crafts Reactions on N-Methylnaphthalen-1-amine Derivatives

| Reaction | Substrate | Catalyst | Predicted Major Product |

|---|---|---|---|

| Alkylation | N-Methylnaphthalen-1-amine | AlCl₃ | 5-Alkyl-N-methylnaphthalen-1-amine and 8-Alkyl-N-methylnaphthalen-1-amine |

Palladium-Catalyzed Cross-Coupling Reactions involving the Naphthalene Moiety

Suzuki, Sonogashira, and Heck Couplings

Palladium-catalyzed Suzuki, Sonogashira, and Heck reactions are fundamental transformations in organic synthesis for creating new bonds to aromatic rings. wikipedia.orgyoutube.com While direct C-H coupling is possible, these reactions most commonly proceed via an aryl halide or triflate derivative of the naphthalene ring system. The N-methylamino group can influence the electronic properties of the naphthalene rings, affecting the reactivity of these derivatives.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. mdpi.com For a derivative of N-Methylnaphthalen-1-amine, this would typically involve coupling a borylated naphthalene ring with a vinyl or aryl halide, or vice-versa. The reaction is valued for its mild conditions and the low toxicity of the boron reagents. mdpi.com The performance of Suzuki catalysts can be enhanced by using specific supports, such as naphthalene-based polymers. researchgate.net

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgcetjournal.it This method would allow for the introduction of alkynyl groups onto the naphthalene skeleton.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a direct method for the arylation of olefins. youtube.com For the naphthalene moiety, this would enable the introduction of vinyl groups or the formation of more complex styrenyl-type structures. nih.govresearchgate.netnih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Naphthalene Derivatives

| Reaction | Reactants | Catalyst System | Product |

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) catalyst, Base | Aryl-Aryl or Aryl-Vinyl Compound |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | Aryl/Vinyl-Alkynyl Compound |

| Heck Coupling | Aryl/Vinyl Halide + Alkene | Pd(0) catalyst, Base | Substituted Alkene |

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing aromatic rings without pre-functionalization. mdpi.comresearchgate.net For 1-naphthylamine derivatives, the amine group can act as a directing group, guiding the catalyst to specific C-H bonds.

Transition metal-catalyzed C-H functionalization allows for the regioselective introduction of various functional groups at positions that might be difficult to access through traditional electrophilic substitution. nih.gov The picolinamide (PA) moiety is often used as a bidentate directing group to facilitate C-H activation at various positions on the 1-naphthylamine ring system. mdpi.comresearchgate.net

Research has demonstrated successful C-H functionalization at the C2, C4, C5, and C8 positions of the naphthalene ring in 1-naphthylamine derivatives. acs.org

C4-Functionalization: Silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives has been achieved using azodicarboxylates at room temperature. mdpi.com Copper-catalyzed nitration and azidation at the C4 position have also been reported. researchgate.net

Distal C6 and C7-Functionalization: Overcoming the challenge of activating remote C-H bonds, specialized templates have been designed to achieve selective functionalization at the C6 and C7 positions, which are electronically and sterically similar to other positions on the ring. acs.org

These strategies open avenues for diverse modifications of the naphthalene core, including amination, sulfonylation, esterification, and etherification, by directly targeting C-H bonds. mdpi.comresearchgate.net

Table 2: Examples of Regioselective C-H Functionalization on 1-Naphthylamine Derivatives

| Position | Reaction Type | Catalyst/Reagent | Reference |

| C4 | Amination | Ag(I) / Azodicarboxylate | mdpi.com |

| C4 | Carboxylation | Cu(OTf)₂ / CBr₄/MeOH | researchgate.net |

| C2, C8 | Various | Directing Group Assisted | mdpi.comresearchgate.net |

| C6, C7 | Various | Template-Assisted | acs.org |

Synthesis of Heterocyclic Compounds Incorporating the Naphthalene Skeleton